3-(4-fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-(4-fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves a multi-step process. One common method includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step involves the reaction of a substituted thiourea with an α-halo ketone under Hantzsch thiazole synthesis conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazine derivatives
Substitution: Formation of substituted fluorophenyl derivatives
Scientific Research Applications
3-(4-fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: It can interact with cellular receptors, leading to changes in cellular signaling pathways.
Induce Apoptosis: In cancer cells, the compound can induce programmed cell death through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 1-(4-fluorophenyl)-2-phenyl-1H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-4-ium bromide
Uniqueness
3-(4-fluorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its combination of a fluorophenyl group, a hydroxy group, and a methylphenyl group
Properties
Molecular Formula |
C19H20FN2OS+ |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C19H20FN2OS/c1-14-5-2-3-6-17(14)21-13-19(23,15-7-9-16(20)10-8-15)22-11-4-12-24-18(21)22/h2-3,5-10,23H,4,11-13H2,1H3/q+1 |
InChI Key |
CCDSKCFWVDDEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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